molecular formula C18H17NO4 B554445 (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 79261-58-8

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No.: B554445
CAS No.: 79261-58-8
M. Wt: 311.3 g/mol
InChI Key: YWVQGUBCAUFBCP-INIZCTEOSA-N
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Description

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a carbobenzoxy group and a carboxylic acid group in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the carbobenzoxy group and the carboxylic acid functionality. Key steps may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbobenzoxy Group: This step often involves the protection of the amine group using carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine group.

    Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industrial Applications: The compound’s derivatives are used in the production of fine chemicals and as intermediates in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbobenzoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as:

    (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the carbobenzoxy group, making it less versatile in synthetic applications.

    (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functionality.

    (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide:

Properties

IUPAC Name

(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQGUBCAUFBCP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79261-58-8
Record name (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

188 g (1.05 moles) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline are added to 1,050 ml of 1N NaOH at 0°, and 160 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH are then simultaneously added dropwise at this temperature, while stirring. The mixture is then stirred for 2 hours at room temperature and extracted three times with ether, and the alkaline/aqueous phase is acidified to pH 1 with concentrated HCl. The oil which separates out is extracted with ethyl acetate. The ethyl acetate solution is washed with water until the water phase has a pH of 3.0. After the ethyl acetate solution has been dried over sodium sulfate, the product crystallizes from this solution after concentration and trituration. 1.5 liters of diisopropyl ether are added to the suspension of crystals, and the latter is stirred for one hour at room temperature, and filtered under suction. The product is dried over phosphorus pentoxide in a high vacuum.
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Synthesis routes and methods II

Procedure details

188 g (1.05 moles) of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were added to 1,050 ml of 1N NaOH at 0° and then at this temperature, 100 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH were added dropwise simultaneously. The mixture was then stirred at room temperature for 2 hours, then extracted three times with ether and acidified with concentrated HCl to pH 1. The oil which separated out was extracted into ethyl acetate. The ethyl acetate solution was washed with water until the water phase had a pH of 3. After drying, the product crystallized on evaporation and scratching. 1.5 liters of diisopropyl ether were added and the mixture was stirred at room temperature for one hour. The product was then filtered off with suction; melting point 138°-139°.
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